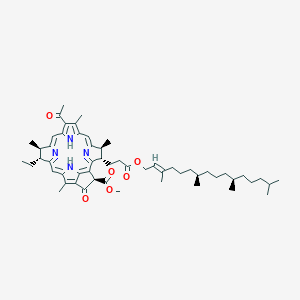
Bacteriopheophytin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacteriochlorophyll A is a photosynthetic pigment found in various phototrophic bacteria. It plays a crucial role in capturing light energy for photosynthesis, particularly in environments where light intensity is low. Unlike chlorophylls found in plants, algae, and cyanobacteria, bacteriochlorophylls are involved in anoxygenic photosynthesis, meaning they do not produce oxygen as a byproduct .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacteriochlorophyll A can be synthesized from divinyl chlorophyllide AThe reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of bacteriochlorophyll A involves the cultivation of phototrophic bacteria under specific conditions that promote the synthesis of the pigment. The bacteria are then harvested, and the pigment is extracted and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Bacteriochlorophyll A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the pigment’s structure and properties for different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the pigment.
Reduction: Reducing agents such as sodium borohydride are used to reduce double bonds in the pigment’s structure.
Substitution: Substitution reactions often involve the replacement of functional groups with others to alter the pigment’s properties.
Major Products: The major products formed from these reactions include modified bacteriochlorophyll derivatives with altered absorption properties and increased stability .
Scientific Research Applications
Bacteriochlorophyll A has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photodynamic therapy and as a model compound for studying light-harvesting processes.
Industry: The pigment is used in dye-sensitized solar cells and as a natural dye in various products.
Mechanism of Action
Bacteriochlorophyll A exerts its effects by absorbing light energy and transferring it to the reaction center of the photosynthetic apparatus. This process involves the excitation of electrons, which are then transferred through a series of molecular intermediates, ultimately leading to the synthesis of energy-rich compounds. The molecular targets include various proteins and cofactors involved in the electron transport chain .
Comparison with Similar Compounds
Bacteriochlorophyll B: Found in purple bacteria, it has a similar structure but different absorption properties.
Bacteriochlorophyll C, D, E, F, G: These pigments are found in green sulfur bacteria and heliobacteria, each with unique absorption maxima and structural variations.
Uniqueness: Bacteriochlorophyll A is unique due to its specific absorption properties, which allow it to capture light in the near-infrared region. This makes it particularly useful in low-light environments and for applications requiring deep tissue penetration, such as medical imaging and therapy .
Properties
CAS No. |
17453-58-6 |
|---|---|
Molecular Formula |
C55H76N4O6 |
Molecular Weight |
889.2 g/mol |
IUPAC Name |
methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1 |
InChI Key |
KWOZSBGNAHVCKG-WFDCHTCOSA-N |
SMILES |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C |
Canonical SMILES |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |
Synonyms |
acteriopheophytin bacteriopheophytin a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















